Home > Products > Screening Compounds P111198 > GSK-3beta Inhibitor VI
GSK-3beta Inhibitor VI -

GSK-3beta Inhibitor VI

Catalog Number: EVT-1568553
CAS Number:
Molecular Formula: C6H3Br2ClOS
Molecular Weight: 318.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-chloro-1-(4,5-dibromo-2-thiophenyl)ethanone is an aromatic ketone.
Overview

Glycogen Synthase Kinase-3 beta Inhibitor VI is a potent small molecule inhibitor designed to target glycogen synthase kinase-3 beta, a crucial enzyme involved in various cellular processes, including metabolism, cell proliferation, and apoptosis. This compound has gained attention due to its potential therapeutic applications in diseases such as type 2 diabetes, cancer, and neurodegenerative disorders.

Source

Glycogen Synthase Kinase-3 beta Inhibitor VI was identified through high-throughput screening methods aimed at discovering new GSK-3 beta inhibitors. The compound is part of a class of small molecules that selectively inhibit the kinase activity of GSK-3 beta, thereby modulating its downstream signaling pathways.

Classification

Glycogen Synthase Kinase-3 beta Inhibitor VI falls under the category of kinase inhibitors, specifically targeting serine/threonine kinases. These inhibitors are critical in pharmacological research for developing treatments for metabolic disorders and cancers.

Synthesis Analysis

Methods

The synthesis of Glycogen Synthase Kinase-3 beta Inhibitor VI typically involves multi-step organic reactions. Common methods include:

  1. Palladium-Catalyzed Coupling Reactions: This method is often employed to construct complex molecular frameworks by linking different aromatic systems.
  2. Functional Group Modifications: Various functional groups are introduced or modified to enhance the binding affinity and selectivity towards GSK-3 beta.

Technical Details

The synthesis may involve:

  • Starting Materials: Common precursors include halogenated aromatic compounds and amines.
  • Reagents: Use of palladium catalysts, bases (like potassium carbonate), and solvents (such as dimethylformamide) is typical.
  • Characterization Techniques: Compounds are characterized using NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and mass spectrometry to confirm their structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of Glycogen Synthase Kinase-3 beta Inhibitor VI is characterized by a complex arrangement that includes:

  • An aromatic ring system
  • A hydrazone linkage
  • A pyrimidine core that interacts with the ATP-binding site of GSK-3 beta

Data

Key structural data include:

  • Molecular formula: C₁₈H₁₈N₄O
  • Molecular weight: Approximately 306.36 g/mol
  • Specific structural motifs that contribute to its activity against GSK-3 beta.
Chemical Reactions Analysis

Reactions

Glycogen Synthase Kinase-3 beta Inhibitor VI undergoes several chemical reactions during its synthesis and biological activity, including:

  1. Hydrogen Bonding: Interactions with key residues in the ATP-binding pocket of GSK-3 beta.
  2. Catalytic Activity Modulation: The compound inhibits the phosphorylation activity of GSK-3 beta by competing with ATP.

Technical Details

The binding interactions involve:

  • Hydrogen bonds with residues such as Valine 135 and Aspartate 133 within the enzyme's active site.
  • Potential π–π stacking interactions with aromatic residues that stabilize the inhibitor-enzyme complex.
Mechanism of Action

Process

The mechanism by which Glycogen Synthase Kinase-3 beta Inhibitor VI exerts its effects involves:

  1. Inhibition of Phosphorylation: By binding to the ATP-binding site, it prevents the phosphorylation of downstream substrates.
  2. Regulation of Glycogen Metabolism: The inhibition leads to increased glycogen synthase activity, promoting glycogen storage instead of glucose utilization.

Data

Experimental data indicate that IC₅₀ values for this inhibitor range in the nanomolar concentrations, demonstrating its potency in inhibiting GSK-3 beta activity.

Physical and Chemical Properties Analysis

Physical Properties

Glycogen Synthase Kinase-3 beta Inhibitor VI exhibits several notable physical properties:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO (Dimethyl Sulfoxide) but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions.
  • Reactivity towards nucleophiles due to functional groups present in its structure.

Relevant analyses show that the compound maintains stability during standard laboratory handling but may degrade under extreme pH conditions.

Applications

Scientific Uses

Glycogen Synthase Kinase-3 beta Inhibitor VI has several significant applications in scientific research:

  1. Diabetes Research: Used to study insulin signaling pathways and glucose metabolism.
  2. Cancer Therapy: Investigated for its role in modulating cell survival pathways in various cancer models.
  3. Neurodegenerative Diseases: Explored for potential neuroprotective effects by inhibiting GSK-3 beta activity, which is implicated in diseases like Alzheimer's.
Introduction to Glycogen Synthase Kinase-3β (GSK-3β)

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that regulates numerous cellular processes through phosphorylation of >100 substrates. Unlike most kinases, GSK-3β exhibits high basal activity and is primarily regulated through inhibition rather than activation. Its evolutionary conservation across eukaryotes underscores its fundamental role in cellular homeostasis. The kinase's dysregulation contributes to multiple pathologies, establishing it as a high-value therapeutic target. Research over the past decade has revealed complex isoform-specific functions, allosteric regulation mechanisms, and context-dependent roles in disease progression, driving development of selective inhibitors like GSK-3β Inhibitor VI [1] [8].

Structural and Functional Overview of GSK-3β Isoforms

GSK-3 exists as two isoforms (GSK-3α and GSK-3β) encoded by distinct genes. Although their catalytic domains share 97% sequence identity, structural differences in N- and C-terminal domains confer unique functionalities. GSK-3β possesses an extended N-terminal tail containing the critical Ser9 phosphorylation site, while its C-terminus mediates substrate interactions and subcellular localization. The catalytic domain features a characteristic bilobed kinase architecture with a deep ATP-binding cleft between the N- and C-lobes [5] [8].

Table 1: Structural and Functional Characteristics of GSK-3 Isoforms

FeatureGSK-3βGSK-3αFunctional Significance
Gene LocationChromosome 3q13.3Chromosome 19q13.2Differential transcriptional regulation
Amino Acid Length467 residues483 residuesAlters protein-protein interactions
N-terminal DomainPhosphorylation at Ser9 inhibits activityPhosphorylation at Ser21 inhibits activityIsoform-specific regulation mechanisms
Catalytic Domain Identity97% identical to GSK-3α97% identical to GSK-3βSimilar ATP-binding pockets but distinct inhibitor sensitivities
Substrate PreferencesTau, β-catenin, cyclin D1Myc, CRMP2, SREBPDivergent cellular functions despite structural similarity

The ATP-binding pocket of GSK-3β contains unique residues that enable selective targeting. Notably, the "gatekeeper" residue Thr138 and Val135 in the hinge region create a hydrophobic pocket exploited by ATP-competitive inhibitors. Structural analyses reveal that GSK-3β Inhibitor VI (a synthetic indole derivative) binds this pocket through hydrogen bonding with Asp133 and Val135, and hydrophobic interactions with Leu132 and Tyr134. Parasitic orthologs in Leishmania and Trypanosoma exhibit distinct ATP-pocket residues (e.g., Phe67 in T. brucei vs. Gln68 in L. major), explaining differential inhibitor sensitivity and enabling selective drug design [1] [7].

Role of GSK-3β in Cellular Signaling Pathways

GSK-3β functions as a regulatory nexus in multiple signaling cascades through phosphorylation-dependent modulation of key substrates:

  • Wnt/β-Catenin Pathway: GSK-3β phosphorylates β-catenin at Ser33/Ser37/Thr41, targeting it for proteasomal degradation. Wnt activation disassembles the destruction complex, allowing β-catenin accumulation and nuclear translocation, where it activates TCF/LEF transcription factors. This pathway regulates embryonic development, stem cell maintenance, and oncogenesis [1] [8].

  • PI3K/AKT Pathway: Insulin and growth factors activate AKT, which phosphorylates GSK-3β at Ser9. This induces an N-terminal conformational change that pseudosubstrates the ATP-binding site, inhibiting kinase activity. Consequently, dephosphorylated glycogen synthase promotes glycogenesis, explaining GSK-3β's role in glucose homeostasis [1] [3].

  • Tau Phosphorylation: In neurons, GSK-3β hyperphosphorylates microtubule-associated protein tau at Ser396/Ser404 and other residues. This reduces tau's microtubule-binding affinity and promotes neurofibrillary tangle formation—a hallmark of Alzheimer's pathology. Phosphorylation occurs in a "primed" mechanism where prior phosphorylation by CDK5 or other kinases creates optimal recognition motifs [8].

  • Cell Cycle Regulation: GSK-3β phosphorylates cyclin D1 at Thr286, triggering nuclear export and proteasomal degradation. This controls G1/S transition and is dysregulated in cancers. Paradoxically, GSK-3β can act as tumor promoter or suppressor depending on cellular context [4] [8].

Table 2: Key Signaling Pathways Regulated by GSK-3β

PathwayUpstream RegulatorsKey EffectorsDownstream Effects
Wnt/β-CateninWnt ligands, Frizzled receptorsAxin, APC, β-cateninTranscriptional activation of proliferation genes
PI3K/AKTInsulin, IGF-1, Growth factorsPDK1, mTOR, FOXOGlycogenesis, cell survival, proliferation
Tau PhosphorylationAmyloid-β, CDK5, PP2ATau protein, microtubulesMicrotubule stability, neurofibrillary tangle formation
Cell CycleMitogens, CyclinsCyclin D1, p53, c-MycG1/S transition, apoptosis, genomic stability

Pathophysiological Implications of GSK-3β Dysregulation

Oncogenesis: GSK-3β exhibits dual roles in cancer. In glioblastoma and pancreatic cancer, it promotes tumor progression by activating NF-κB and upregulating Snail, inducing epithelial-mesenchymal transition. Conversely, in estrogen receptor-positive breast cancer, active GSK-3β phosphorylates cyclin D1, enhancing its degradation and suppressing tumor growth. This contextual functionality complicates therapeutic targeting and necessitates tumor-specific inhibitor strategies [2] [4].

Neurodegenerative Disorders: Alzheimer's disease (AD) features pathological GSK-3β hyperactivity. Amyloid-β oligomers inhibit AKT, reducing Ser9 phosphorylation and unleashing GSK-3β activity. This hyperphosphorylates tau, disrupts synaptic plasticity, and promotes neuroinflammation. GSK-3β inhibition reduces tau phosphorylation in neuronal cultures by ~50% and rescues structural plasticity deficits, validating its therapeutic targeting in AD [8].

Diabetes Mellitus: Insulin resistance in type 2 diabetes correlates with impaired AKT-mediated GSK-3β inhibition. Hyperactive GSK-3β phosphorylates and inactivates glycogen synthase, reducing glucose storage. Additionally, it promotes hepatic gluconeogenesis through CREB activation. Lithium (a non-selective GSK-3β inhibitor) enhances insulin sensitivity in diabetic models, but its clinical utility is limited by toxicity [1] [3].

Parasitic Infections: Trypanosomatid parasites (Leishmania spp., T. brucei) express GSK-3 short orthologs essential for proliferation. RNAi knockdown of T. brucei GSK-3 causes growth retardation, while inhibitor studies show 100-1000-fold selectivity differences between human and parasite enzymes. Residue variations in the ATP pocket (e.g., Phe67 in T. brucei vs. Gln68 in human) enable selective targeting for antiparasitic drug development [1].

Table 3: Experimental GSK-3β Inhibitors and Their Mechanisms

Inhibitor ClassRepresentative CompoundsMechanism of ActionTherapeutic Focus
ATP-CompetitiveGSK-3β Inhibitor VI, SB-216763Binds hinge region of ATP pocketCancer, parasitic infections
AllostericLignarenone B, Marine polyketidesBinds substrate phosphorylation siteNeurodegenerative diseases
Cationic MetalsLithium, ZincCompetes with Mg²⁺ coordinationBipolar disorder, diabetes
Isonicotinamide DerivativesNovel compounds 3X, 9XOptimized via 3D-QSAR modelingBroad-spectrum applications
Marine AlkaloidsMeridianins A-GIndole-based ATP mimeticsNeuroprotection, cancer

Inhibitor Development Strategies: Selective targeting exploits structural differences:

  • GSK-3β Inhibitor VI inhibits parasitic GSK-3 short with IC₅₀ ~100 nM due to favorable interactions with Phe67 in T. brucei
  • Marine-derived meridianins (indole alkaloids) inhibit GSK-3β at sub-μM concentrations and enhance neuronal plasticity
  • Lignarenone B (a mollusc polyketide) binds an allosteric pocket near the substrate-binding site, reducing tau phosphorylation
  • 3D-QSAR models (CoMFA: q²=0.505, r²=0.935; CoMSIA: q²=0.544, r²=0.970) have enabled design of isonicotinamide derivatives with predicted pIC₅₀ >9.0 [1] [7] [8]

Properties

Product Name

GSK-3beta Inhibitor VI

IUPAC Name

2-chloro-1-(4,5-dibromothiophen-2-yl)ethanone

Molecular Formula

C6H3Br2ClOS

Molecular Weight

318.41 g/mol

InChI

InChI=1S/C6H3Br2ClOS/c7-3-1-5(4(10)2-9)11-6(3)8/h1H,2H2

InChI Key

KYVDGDMQERQKOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Br)C(=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.